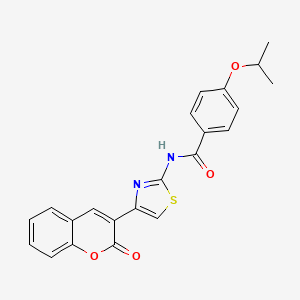

4-isopropoxy-N-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)benzamide

Description

Properties

IUPAC Name |

N-[4-(2-oxochromen-3-yl)-1,3-thiazol-2-yl]-4-propan-2-yloxybenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H18N2O4S/c1-13(2)27-16-9-7-14(8-10-16)20(25)24-22-23-18(12-29-22)17-11-15-5-3-4-6-19(15)28-21(17)26/h3-13H,1-2H3,(H,23,24,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XQNYKENMVVLERE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=CC=C(C=C1)C(=O)NC2=NC(=CS2)C3=CC4=CC=CC=C4OC3=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H18N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

406.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-isopropoxy-N-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)benzamide typically involves multiple steps, starting with the preparation of the coumarin core. The reaction conditions often require the use of strong bases or acids, depending on the specific synthetic route chosen. Common solvents include dichloromethane, dimethylformamide (DMF), and others, with reaction temperatures varying based on the reagents used.

Industrial Production Methods: In an industrial setting, the production of this compound would likely involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow chemistry and other advanced techniques might be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Structural Features and Reactivity Hotspots

The compound contains four key reactive regions:

-

Benzamide group : Susceptible to hydrolysis or nucleophilic substitution.

-

Thiazole ring : Prone to electrophilic aromatic substitution (EAS) at the 5-position.

-

Coumarin lactone (2-oxo-2H-chromen-3-yl) : Reactive toward nucleophilic attack at the lactone carbonyl.

-

Isopropoxy group : May undergo acid-catalyzed cleavage or oxidation.

Hydrolysis of the Benzamide Group

The benzamide moiety can undergo hydrolysis under acidic or basic conditions to form a carboxylic acid. For example:

-

Conditions :

-

Mechanistic Notes : Base-mediated hydrolysis proceeds via nucleophilic attack on the carbonyl carbon, while acid conditions protonate the carbonyl oxygen to enhance electrophilicity .

Electrophilic Substitution on the Thiazole Ring

The thiazole’s electron-rich 5-position is reactive toward EAS. For instance:

Coumarin Lactone Ring-Opening

The 2-oxo-2H-chromen-3-yl group undergoes nucleophilic attack at the lactone carbonyl. For example:

Isopropoxy Group Cleavage

The isopropoxy substituent can be removed under acidic conditions (e.g., HBr/AcOH), yielding a phenolic hydroxyl group:

Analogous reactions are documented for aryl ethers in pesticide synthesis .

Mechanistic Insights

Scientific Research Applications

Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its coumarin core makes it a valuable intermediate in the creation of fluorescent probes and chemosensors.

Biology: Biologically, 4-isopropoxy-N-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)benzamide has shown potential as an antimicrobial agent. Its ability to inhibit the growth of various pathogens makes it a candidate for further research in developing new antibiotics.

Medicine: In medicine, this compound has been studied for its potential therapeutic effects. Its unique structure may interact with specific molecular targets, leading to the development of new drugs for treating various diseases.

Industry: In industry, this compound can be used in the production of dyes, pigments, and other chemical products. Its fluorescence properties make it useful in the development of advanced materials and technologies.

Mechanism of Action

The mechanism by which 4-isopropoxy-N-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)benzamide exerts its effects involves interactions with specific molecular targets. The coumarin moiety can bind to enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways involved would depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural and Functional Group Variations

The table below highlights key structural differences and their implications:

Key Observations:

- Electronic Effects: The electron-donating isopropoxy group may alter the benzamide’s electron density, influencing interactions with biological targets (e.g., kinases or DNA) compared to electron-withdrawing groups like chlorine in compound 4d .

- Core Structure Impact: The coumarin-thiazole hybrid may enable dual mechanisms (e.g., DNA intercalation via coumarin and kinase inhibition via thiazole), unlike pyridine- or triazole-based analogs .

Biological Activity

The compound 4-isopropoxy-N-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)benzamide is a synthetic derivative that combines features of isopropoxy, thiazole, and coumarin structures. This unique combination suggests potential biological activities, particularly in the fields of anticancer and antimicrobial research. This article reviews the biological activity of this compound, focusing on its mechanisms, efficacy in various assays, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is . The compound features a thiazole ring, which is known for its biological activity, particularly in medicinal chemistry. The presence of the isopropoxy group enhances lipophilicity, potentially improving bioavailability.

Anticancer Activity

Research indicates that compounds related to coumarins and thiazoles exhibit significant anticancer properties. In vitro studies have shown that derivatives similar to this compound can inhibit the proliferation of various cancer cell lines.

These results suggest that the compound may possess selective toxicity towards cancer cells while sparing normal cells.

Antimicrobial Activity

Coumarin derivatives have been explored for their antimicrobial properties. The structure of this compound may confer similar benefits. Studies have demonstrated that related compounds exhibit significant antibacterial and antibiofilm activities.

| Compound | Antibacterial Activity (% Inhibition) | Antibiofilm Activity (% Inhibition) | MBIC (µg/mL) |

|---|---|---|---|

| Compound 1 | 15 ± 4.53 | 90 ± 3.24 | 100 |

| Compound 2 | 27 ± 6.41 | 91 ± 6.31 | 25 |

These findings highlight the potential of such compounds in treating infections, particularly those associated with biofilm-forming bacteria .

The mechanism by which this compound exerts its effects may involve several pathways:

- Inhibition of Cell Proliferation : Coumarin derivatives often interfere with cell cycle progression, leading to apoptosis in cancer cells.

- Antioxidant Activity : Many thiazole and coumarin derivatives exhibit antioxidant properties, which can protect cells from oxidative stress and contribute to their anticancer effects .

- Antimicrobial Mechanisms : The compound may disrupt bacterial cell wall synthesis or inhibit essential enzymes involved in bacterial metabolism .

Case Studies

Several studies have reported on the biological activities of related compounds:

- A study on thiazole-coumarin hybrids showed promising cytotoxicity against human cancer cell lines with IC50 values comparable to established chemotherapeutics .

- Another research highlighted the antibiofilm activity of coumarin derivatives against Staphylococcus aureus, indicating a potential application in treating chronic infections .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.